Cas no 2229654-18-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine)

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine
- 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
- EN300-1747200
- 2229654-18-4
-
- インチ: 1S/C10H15N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h3-4,8H,1-2,5-7,11H2/b4-3+
- InChIKey: LKMPGJKDKXWACH-ONEGZZNKSA-N
- SMILES: N12C=C(/C=C/CN)N=C1CCCC2
計算された属性
- 精确分子量: 177.126597491g/mol
- 同位素质量: 177.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 43.8Ų
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747200-5.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 5g |
$4557.0 | 2023-06-03 | ||
Enamine | EN300-1747200-0.25g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1747200-10g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1747200-2.5g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1747200-10.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1747200-0.1g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1747200-0.5g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1747200-1.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1747200-1g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1747200-0.05g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |
2229654-18-4 | 0.05g |
$1320.0 | 2023-09-20 |
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
5. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amineに関する追加情報
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine: A Comprehensive Overview
The compound with CAS No. 2229654-18-4, commonly referred to as 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure that combines the properties of both imidazole and pyridine rings, making it a versatile scaffold for various chemical modifications.
Recent studies have highlighted the potential of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine in drug discovery. Researchers have explored its ability to act as a precursor for more complex molecules with enhanced bioactivity. For instance, modifications to the propenylamine side chain have shown promise in developing compounds with anti-inflammatory and antioxidant properties. These findings underscore the importance of this compound as a building block in medicinal chemistry.
The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine ring system. This is often achieved through cyclization reactions involving appropriate precursors such as o-amino pyridines or related compounds. The subsequent attachment of the propenylamine group requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline this process.
One of the most intriguing aspects of this compound is its ability to participate in various chemical transformations. For example, the propenylamine group can undergo alkylation or acylation reactions to introduce functional groups that enhance its pharmacokinetic properties. Additionally, the imidazo[1,2-a]pyridine ring can serve as a site for further substitution or fusion with other heterocyclic systems. These versatile reaction pathways make 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amines an invaluable tool in the creation of novel therapeutic agents.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of 3-{5H,6H
2229654-18-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine) Related Products
- 518048-05-0(Raltegravir)
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 194482-41-2((R)-Desisopropyl Tolterodine)
- 2253-38-5(Methyl fluoroisobutyrate)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)




